molecular formula C15H13F2NO2 B13901552 (2R)-2-(4-fluoroanilino)-3-(4-fluorophenyl)propanoic acid

(2R)-2-(4-fluoroanilino)-3-(4-fluorophenyl)propanoic acid

Cat. No.: B13901552
M. Wt: 277.27 g/mol
InChI Key: LTLBUVPVSCZRLG-CQSZACIVSA-N
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Description

(2R)-2-(4-fluoroanilino)-3-(4-fluorophenyl)propanoic acid is an organic compound that features two fluorine atoms attached to aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(4-fluoroanilino)-3-(4-fluorophenyl)propanoic acid typically involves the reaction of 4-fluoroaniline with 4-fluorobenzaldehyde under specific conditions to form an intermediate Schiff base. This intermediate is then subjected to a reduction reaction to yield the desired product. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and solvents like ethanol or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(4-fluoroanilino)-3-(4-fluorophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, where the fluorine atoms can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Electrophilic reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(2R)-2-(4-fluoroanilino)-3-(4-fluorophenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R)-2-(4-fluoroanilino)-3-(4-fluorophenyl)propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-2-(4-fluoroanilino)-3-(4-fluorophenyl)propanoic acid is unique due to its specific arrangement of fluorine atoms and the resulting chemical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C15H13F2NO2

Molecular Weight

277.27 g/mol

IUPAC Name

(2R)-2-(4-fluoroanilino)-3-(4-fluorophenyl)propanoic acid

InChI

InChI=1S/C15H13F2NO2/c16-11-3-1-10(2-4-11)9-14(15(19)20)18-13-7-5-12(17)6-8-13/h1-8,14,18H,9H2,(H,19,20)/t14-/m1/s1

InChI Key

LTLBUVPVSCZRLG-CQSZACIVSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@H](C(=O)O)NC2=CC=C(C=C2)F)F

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NC2=CC=C(C=C2)F)F

Origin of Product

United States

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